METHYL 3-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a unique combination of an indene, thiophene, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce the 5-yloxy group.
Acetylation: The indene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: The acetylated product undergoes amination to introduce the amino group.
Thiophene Carboxylation: Finally, the thiophene ring is introduced through a carboxylation reaction using thiophene-2-carboxylic acid and a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the ester or ketone functionalities.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The indene and thiophene rings can interact with enzymes or receptors, modulating their activity. The ester and amine groups can form hydrogen bonds or ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(2,3-dihydro-1H-indol-5-yloxy)acetyl]amino}-2-thiophenecarboxylate
- Methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-furanecarboxylate
Uniqueness
Methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate is unique due to the presence of both indene and thiophene rings, which provide a distinct electronic structure and reactivity profile. This makes it particularly valuable in the design of new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-17(20)16-14(7-8-23-16)18-15(19)10-22-13-6-5-11-3-2-4-12(11)9-13/h5-9H,2-4,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBYIFKBKJXIJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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